![molecular formula C17H20ClN3O4S B2588959 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea CAS No. 1207023-55-9](/img/structure/B2588959.png)
1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea
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Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea, also known as CMUC, is a synthetic compound that has shown potential in scientific research for its ability to inhibit the activity of certain enzymes.
Scientific Research Applications
Urea derivatives, such as 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea, play a significant role in various scientific research areas due to their unique chemical properties. These derivatives are studied for their potential in pharmaceuticals, environmental science, and material science, among other fields.
Applications in Pharmaceutical Development
Urea derivatives have been explored for their pharmacological properties. For instance, ureas are integral in drug design due to their hydrogen-binding capabilities, making them useful for enhancing drug-target interactions. This can improve the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules in medicinal chemistry (Jagtap, Kondekar, Sadani, & Chern, 2017). Moreover, the metabolic regulation of urea in ruminants highlights its potential for improving agricultural practices, which indirectly benefits pharmaceutical raw material sourcing (Jin, Zhao, Zheng, Beckers, & Wang, 2018).
Environmental and Agricultural Impact
Research into urease and nitrification inhibitors, such as those related to urea derivatives, presents a strategy for reducing greenhouse gas emissions from agricultural fertilizers, thereby mitigating environmental pollution. This technology can enhance the efficiency of urea utilization in ruminants, contributing to sustainable farming practices (Ray, Nkwonta, Forrestal, Danaher, Richards, O’Callaghan, Hogan, & Cummins, 2020).
Role in Energy Supply
Urea has been evaluated as a hydrogen carrier for fuel cells, suggesting a potential for urea derivatives in sustainable energy technologies. This application leverages urea's stability, non-toxicity, and ease of transport and storage, proposing a solution for long-term energy supply challenges (Rollinson, Jones, Dupont, & Twigg, 2011).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-25-14-7-6-10(18)8-12(14)20-16(23)19-11-4-2-3-5-13(11)21-15(22)9-26-17(21)24/h6-8,11,13H,2-5,9H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBZTOVDDVDYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCCC2N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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